2-[(4-Methylbenzyl)oxy]benzaldehyde
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Overview
Description
2-[(4-Methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 4-methylbenzyl ether moiety. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde typically involves the reaction of 4-methylbenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: 2-[(4-Methylbenzyl)oxy]benzoic acid.
Reduction: 2-[(4-Methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylbenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-[(4-Methoxybenzyl)oxy]benzaldehyde
- 2-[(4-Chlorobenzyl)oxy]benzaldehyde
- 2-[(4-Nitrobenzyl)oxy]benzaldehyde
Comparison: 2-[(4-Methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 4-methylbenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The methyl group also influences the compound’s solubility and stability .
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZXAPCLPREJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351215 |
Source
|
Record name | 2-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85825-85-0 |
Source
|
Record name | 2-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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